3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine is a pyridine derivative that has recently gained attention in the field of scientific research due to its unique physicochemical and biological properties. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the pyridine ring, and a phenyl-tetrazole moiety at the 2 position.
Mechanism of Action
Target of Action
Tetrazole derivatives, in general, have been known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
They undergo reactions with few active metals and produce new compounds which are explosives to shocks .
Biochemical Pathways
The presence of free N-H causes the acidic nature of tetrazoles .
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
Tetrazoles are known to react vigorously when exposed to shock, fire, and heat on friction .
Preparation Methods
The synthesis of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridine and phenyl-tetrazole.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine can be compared with other similar compounds, such as:
2-(1H-Tetrazol-5-yl)pyridine: This compound lacks the chlorine atoms at the 3 and 6 positions, which may result in different chemical and biological properties.
3,6-dichloropyridine:
The unique combination of the dichloropyridine and phenyl-tetrazole moieties in this compound contributes to its distinct properties and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRAEEUEITZCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.